molecular formula C14H18N2O B12070778 9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 15918-86-2

9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Cat. No.: B12070778
CAS No.: 15918-86-2
M. Wt: 230.31 g/mol
InChI Key: KOSKDCNBMSADMZ-UHFFFAOYSA-N
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Description

9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a chemical compound with the molecular formula C14H18N2O. It falls within the class of indole derivatives and exhibits interesting biological properties .

Preparation Methods

The synthetic routes for this compound involve the Fischer indole synthesis. Specifically, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This reaction yields the tricyclic indole, which can subsequently be transformed into 9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole .

Chemical Reactions Analysis

9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions contribute to its diverse applications .

Scientific Research Applications

This compound finds applications in several fields:

Mechanism of Action

The precise mechanism by which 9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While there are other indole derivatives, this compound’s distinct structure sets it apart. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

CAS No.

15918-86-2

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

9-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole

InChI

InChI=1S/C14H18N2O/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16/h3-4,9,15H,5-8H2,1-2H3

InChI Key

KOSKDCNBMSADMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCNCC2)C3=C1C=CC(=C3)OC

Origin of Product

United States

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